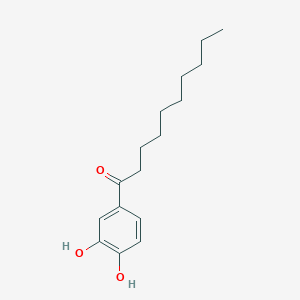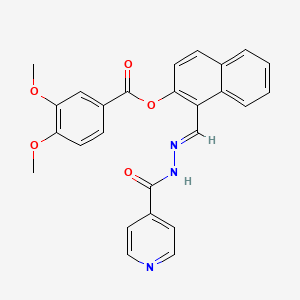![molecular formula C21H17BrN2O2 B12016683 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide CAS No. 316133-40-1](/img/structure/B12016683.png)
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドは、分子式C21H17BrN2O2の化学化合物です。ベンジルオキシ基がフェニル環に結合し、臭素原子とヒドラジド基を含むユニークな構造で知られています。
準備方法
合成経路および反応条件
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドの合成は、通常、3-ブロモベンゾヒドラジドと3-(ベンジルオキシ)ベンズアルデヒドの縮合反応によって行われます。反応は、エタノールやメタノールなどの適切な溶媒の存在下で、還流条件下で行われます。反応混合物を加熱して目的の生成物の形成を促進し、その後再結晶またはクロマトグラフィーによって精製します。
工業生産方法
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスをスケールアップすることです。これには、収率と純度を向上させるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業生産には、効率とスケーラビリティを向上させるために、連続フロー反応器を使用することも含まれる場合があります。
化学反応の分析
反応の種類
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を生成する可能性があります。
還元: 還元反応により、ヒドラジド基をアミンに変換できます。
置換: 臭素原子は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム(NaOMe)やtert-ブトキシドカリウム(KOtBu)などの求核剤は、置換反応を促進できます。
主な生成物
酸化: 元の化合物の酸化誘導体。
還元: アミンや他の還元形。
置換: 臭素原子を置換した異なる官能基を持つ化合物。
科学研究への応用
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 特に創薬における潜在的な治療的用途について探求されています。
工業: 新素材や化学プロセスの開発に利用されます。
科学的研究の応用
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-3-ブロモベンゾヒドラジドは、次のような他の類似化合物と比較できます。
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: トリアゾール環を持つ類似の構造。
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: 臭素原子の代わりにメチル基が含まれています。
N'-{(E)-[3-(ベンジルオキシ)フェニル]メチリデン}-2-{[5-(4-メトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: メトキシ基を特徴としています。
これらの化合物は構造的に類似していますが、官能基が異なっているため、化学的および生物学的特性が異なります。
特性
CAS番号 |
316133-40-1 |
|---|---|
分子式 |
C21H17BrN2O2 |
分子量 |
409.3 g/mol |
IUPAC名 |
3-bromo-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-19-10-5-9-18(13-19)21(25)24-23-14-17-8-4-11-20(12-17)26-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+ |
InChIキー |
FGFSFISBQVVHKP-OEAKJJBVSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)

![2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016641.png)
![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)
![(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12016648.png)

![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12016666.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12016671.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016679.png)
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12016694.png)
